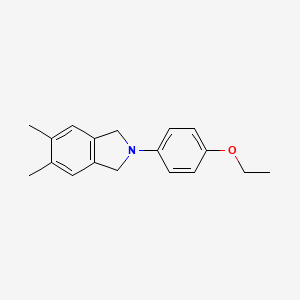

![molecular formula C17H13FN2O4 B5811282 1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)

1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

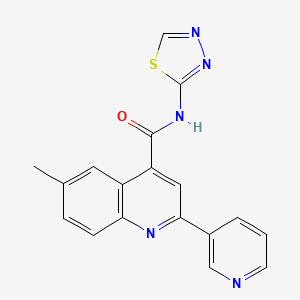

The synthesis of fluorinated pyrimidines, such as the compound , involves methods that have been developed to incorporate fluorine or fluorinated groups into the pyrimidine ring. These methods may include the use of fluorinated reagents or the direct fluorination of pyrimidine precursors. The synthesis often aims at creating compounds with enhanced biological activity or improved pharmacokinetic properties. The specific synthesis route for this compound would likely involve the condensation of a fluorinated phenyl ethyl derivative with a furan-based aldehyde and a pyrimidine trione precursor under controlled conditions (Gmeiner, 2020).

Molecular Structure Analysis

The molecular structure of fluorinated pyrimidine derivatives is crucial in determining their interaction with biological targets. Fluorine atoms can significantly alter the electronic distribution within the molecule, affecting its binding affinity and specificity. The presence of a 4-fluorophenyl group and a furan ring in the molecule suggests potential for specific interactions with target proteins or enzymes, possibly through hydrogen bonding or hydrophobic interactions. Molecular docking studies and computational chemistry can provide insights into the interaction mechanisms of such compounds (Kumar et al., 2019).

Chemical Reactions and Properties

Fluorinated pyrimidines participate in various chemical reactions that are essential for their biological activity. These reactions may include nucleophilic substitution, where the fluorine atom's presence plays a crucial role in facilitating the reaction due to its electronegativity. The chemical properties of such compounds are often characterized by their reactivity towards nucleophiles, stability under physiological conditions, and their ability to form stable complexes with metals or other organic molecules (Parmar et al., 2023).

Physical Properties Analysis

The physical properties of fluorinated pyrimidines, including solubility, melting point, and stability, are influenced by the fluorine atoms and the structural configuration of the molecule. These properties are critical for the compound's formulation and delivery in a biological context. The fluorine atoms can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes (Qiu et al., 2009).

Propiedades

IUPAC Name |

(5Z)-1-[2-(4-fluorophenyl)ethyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4/c18-12-5-3-11(4-6-12)7-8-20-16(22)14(15(21)19-17(20)23)10-13-2-1-9-24-13/h1-6,9-10H,7-8H2,(H,19,21,23)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOZFJAPMHWAMU-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)CCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-3-[2-(4-fluorophenyl)ethyl]-5-(furan-2-ylmethylidene)-6-hydroxypyrimidine-2,4(3H,5H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)

![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)

![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5811234.png)

![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)

![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)

![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)

![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)

![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)